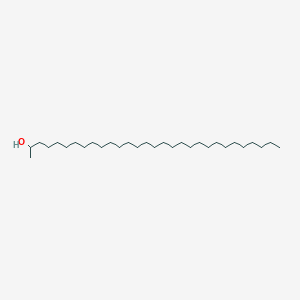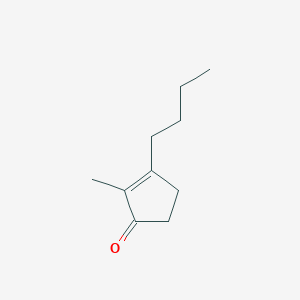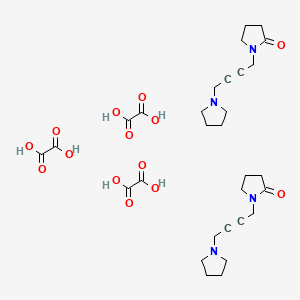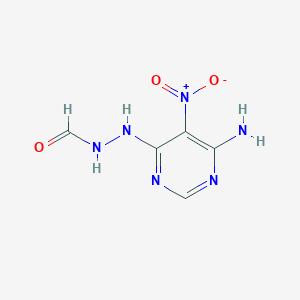
N'-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a nitro group, and a formohydrazide moiety attached to a pyrimidine ring. Its molecular formula is C5H6N6O3, and it has a molecular weight of 198.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide typically involves the reaction of 6-amino-5-nitropyrimidine-4-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can produce amino derivatives .
Scientific Research Applications
N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N’-(6-Amino-5-nitropyrimidin-4-yl)pyridine-2-carbohydrazide: Similar structure but with a pyridine ring instead of a formohydrazide moiety.
N’-(6-Amino-5-nitropyrimidin-4-yl)-2-methoxyacetohydrazide: Contains a methoxyacetohydrazide group instead of a formohydrazide moiety.
N’-(6-Amino-5-nitropyrimidin-4-yl)-2-(4-nitrophenyl)acetohydrazide: Contains a nitrophenyl group instead of a formohydrazide moiety.
Uniqueness
N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6274-43-7 |
|---|---|
Molecular Formula |
C5H6N6O3 |
Molecular Weight |
198.14 g/mol |
IUPAC Name |
N-[(6-amino-5-nitropyrimidin-4-yl)amino]formamide |
InChI |
InChI=1S/C5H6N6O3/c6-4-3(11(13)14)5(8-1-7-4)10-9-2-12/h1-2H,(H,9,12)(H3,6,7,8,10) |
InChI Key |
LGFAZRPZESAXFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)NNC=O)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


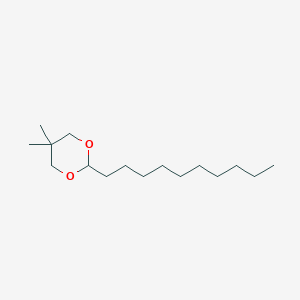
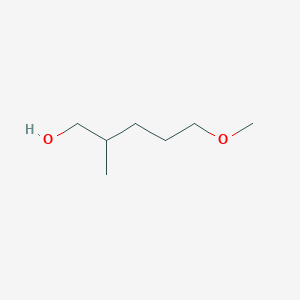
![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)
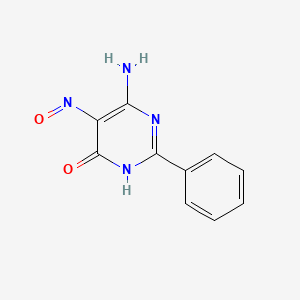
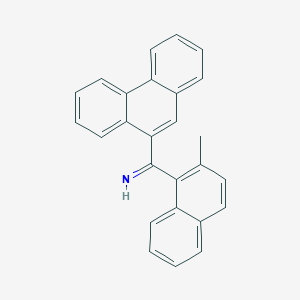
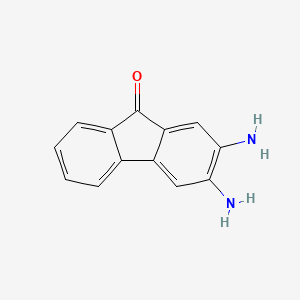
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)


